4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide
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Overview
Description
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide is an organic compound with the molecular formula C13H14ClNS It is characterized by the presence of a chlorobenzyl group attached to a pyrrole ring via an ethyl sulphide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide typically involves the reaction of 4-chlorobenzyl chloride with 2-(1H-pyrrol-1-yl)ethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide can undergo various chemical reactions, including:
Oxidation: The sulphide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyrrole ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified pyrrole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research may involve its use as a lead compound for drug development, particularly in the treatment of diseases where sulphur-containing compounds are known to be effective.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulphide group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules. The chlorobenzyl group may also participate in binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl ether: Similar structure but with an ether linkage instead of a sulphide.
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl amine: Contains an amine group instead of a sulphide.
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl ketone: Features a ketone group in place of the sulphide.
Uniqueness
4-chlorobenzyl 2-(1H-pyrrol-1-yl)ethyl sulphide is unique due to its sulphide linkage, which imparts distinct chemical and physical properties. The presence of both a chlorobenzyl group and a pyrrole ring provides a versatile framework for chemical modifications and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS/c14-13-5-3-12(4-6-13)11-16-10-9-15-7-1-2-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGBFNSRJWHLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCSCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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